molecular formula C13H15N B3243123 1-(Naphthalen-2-yl)propan-1-amine CAS No. 154667-96-6

1-(Naphthalen-2-yl)propan-1-amine

Cat. No. B3243123
Key on ui cas rn: 154667-96-6
M. Wt: 185.26 g/mol
InChI Key: IAXXIFPEUHKYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06187905B1

Procedure details

A mixture of2 g (10 mmol) of 1-(2-naphthyl)-1-propanone oxime, 3.6 g (55.1 mmol) of zinc, 0.4 g (6 mmol) of ammonium acetate, 50 ml of aqueous ammonia, 12 ml of ethanol and 5 ml of dimethylformamide was stirred and heated at 85° C. for 1 hour. The mixture was cooled to room temperature, diluted with diethyl ether and basified with 35% aqueous sodium hydroxide solution. The ethereal layer was separated, dried over magnesium sulphate, filtered and evaporated to dryness to give 1.8 g of α(RS)-ethyl-2-naphthalenemethylamine as a colorless oil, 1H NMR (400 MHz, CDCL3) δ: 0.9 (t,3H), 1.7-1.8 (br,s,2H), 3.9-4.0 (t,1H), 4.1-4.2 (q,2H), 7.4-7.5 (m,3H), 7.75 (s,1H), 7.8-7.9 (m,3H).
Name
1-(2-naphthyl)-1-propanone oxime
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11](=[N:14]O)[CH2:12][CH3:13].C([O-])(=O)C.[NH4+].N.[OH-].[Na+]>C(OCC)C.[Zn].CN(C)C=O.C(O)C>[CH2:12]([CH:11]([C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1)[NH2:14])[CH3:13] |f:1.2,4.5|

Inputs

Step One
Name
1-(2-naphthyl)-1-propanone oxime
Quantity
10 mmol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(CC)=NO
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
50 mL
Type
reactant
Smiles
N
Name
Quantity
3.6 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The ethereal layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)C(N)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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